molecular formula C14H14N2 B13715457 4-[4-(3-Azetidinyl)phenyl]pyridine

4-[4-(3-Azetidinyl)phenyl]pyridine

Cat. No.: B13715457
M. Wt: 210.27 g/mol
InChI Key: JLMDMJKFMVRMNB-UHFFFAOYSA-N
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Description

The compound “MFCD32662289” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. The compound’s chemical formula and structure contribute to its distinct characteristics, making it a subject of interest in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662289” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, followed by their transformation into the final product through various chemical reactions.

Industrial Production Methods: In industrial settings, the production of “MFCD32662289” is optimized for large-scale manufacturing. This involves the use of advanced chemical reactors, precise temperature control, and efficient purification techniques. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: “MFCD32662289” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “MFCD32662289” into its reduced forms, which may have different properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD32662289” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.

    Industry: “MFCD32662289” is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which “MFCD32662289” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, triggering a series of biochemical pathways that result in its observed effects.

Comparison with Similar Compounds

    Compound A: Shares a similar molecular structure but differs in specific functional groups.

    Compound B: Has comparable chemical properties but exhibits different biological activities.

    Compound C: Similar in terms of industrial applications but varies in its synthesis route.

Uniqueness: “MFCD32662289” stands out due to its unique combination of chemical properties, biological activities, and industrial applications. Its distinct molecular structure allows for specific interactions and reactions that are not observed with other similar compounds.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-[4-(azetidin-3-yl)phenyl]pyridine

InChI

InChI=1S/C14H14N2/c1-3-12(14-9-16-10-14)4-2-11(1)13-5-7-15-8-6-13/h1-8,14,16H,9-10H2

InChI Key

JLMDMJKFMVRMNB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

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